REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[NH2:17].IC1C=CN=C(OC)C=1C1NC2C=C(N3CCOCC3)C=C(C)C=2N=1.[H][H].IC1C=CN=C(OC)C=1C=O>CO.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[NH2:17] |f:0.1|
|
Name
|
2-(4-Iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N.IC1=C(C(=NC=C1)OC)C1=NC2=C(N1)C=C(C=C2C)N2CCOCC2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=NC=C1)OC)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred over the weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite (under argon) into a 3-neck flask
|
Type
|
WASH
|
Details
|
the celite rinsed with methanol
|
Type
|
ADDITION
|
Details
|
the filtrate diluted with methanol to a total volume of 500 ml
|
Type
|
ADDITION
|
Details
|
After addition of ˜¼ of the solution the system
|
Type
|
CUSTOM
|
Details
|
reaching room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica (eluent: methylenechloride-ethyl acetate-methanol 55-40-5)
|
Type
|
CUSTOM
|
Details
|
then crystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.68 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |